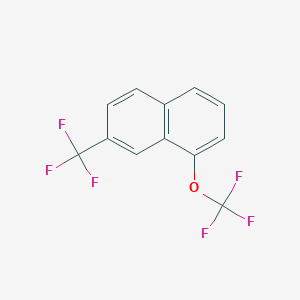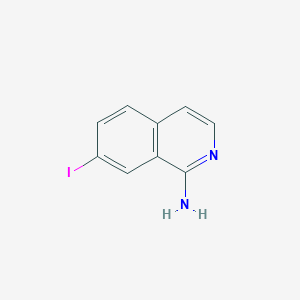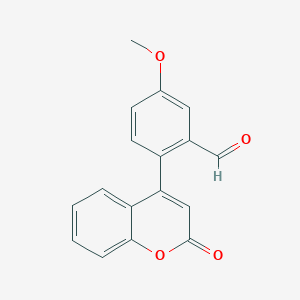![molecular formula C16H29NOSi B11847692 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline CAS No. 582322-76-7](/img/structure/B11847692.png)
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-((triisopropylsilyl)oxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the 4-position and a triisopropylsilyloxy group at the 3-position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-((triisopropylsilyl)oxy)aniline typically involves the protection of the hydroxyl group of 4-methyl-3-hydroxyaniline with a triisopropylsilyl group. This can be achieved using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for 4-Methyl-3-((triisopropylsilyl)oxy)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-((triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: 4-Methyl-3-carboxyaniline.
Reduction: 4-Methyl-3-aminophenol.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-3-((triisopropylsilyl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-((triisopropylsilyl)oxy)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The triisopropylsilyloxy group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Methoxy-4-((triisopropylsilyl)oxy)aniline: Similar structure but with a methoxy group instead of a methyl group.
4-Methyl-3-((trimethylsilyl)oxy)aniline: Similar structure but with a trimethylsilyloxy group instead of a triisopropylsilyloxy group.
Uniqueness: 4-Methyl-3-((triisopropylsilyl)oxy)aniline is unique due to the presence of the bulky triisopropylsilyloxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
582322-76-7 |
|---|---|
Formule moléculaire |
C16H29NOSi |
Poids moléculaire |
279.49 g/mol |
Nom IUPAC |
4-methyl-3-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C16H29NOSi/c1-11(2)19(12(3)4,13(5)6)18-16-10-15(17)9-8-14(16)7/h8-13H,17H2,1-7H3 |
Clé InChI |
NVMDDPQMJZLORL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)









